Cas no 901231-49-0 (2-{2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide)

2-{2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide structure
901231-49-0 structure
商品名:2-{2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide
CAS番号:901231-49-0
MF:C23H25N3O3S
メガワット:423.527904272079
CID:6026106
PubChem ID:20851934

2-{2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide 化学的及び物理的性質

名前と識別子

    • 2-{2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide
    • F3407-0831
    • 2-[[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
    • AKOS021664108
    • 2-((2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
    • VU0626245-1
    • AKOS001786865
    • 901231-49-0
    • HMS3440M19
    • 2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
    • インチ: 1S/C23H25N3O3S/c1-28-18-10-5-9-17(13-18)22-25-21(16-7-3-2-4-8-16)23(26-22)30-15-20(27)24-14-19-11-6-12-29-19/h2-5,7-10,13,19H,6,11-12,14-15H2,1H3,(H,24,27)(H,25,26)
    • InChIKey: MCOWONRCDFHXLW-UHFFFAOYSA-N
    • ほほえんだ: S(C1=C(C2C=CC=CC=2)NC(C2C=CC=C(C=2)OC)=N1)CC(NCC1CCCO1)=O

計算された属性

  • せいみつぶんしりょう: 423.16166284g/mol
  • どういたいしつりょう: 423.16166284g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 30
  • 回転可能化学結合数: 8
  • 複雑さ: 546
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 102Ų
  • 疎水性パラメータ計算基準値(XlogP): 4

2-{2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3407-0831-10mg
2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
901231-49-0
10mg
$79.0 2023-09-10
Life Chemicals
F3407-0831-2μmol
2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
901231-49-0
2μmol
$57.0 2023-09-10
Life Chemicals
F3407-0831-4mg
2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
901231-49-0
4mg
$66.0 2023-09-10
Life Chemicals
F3407-0831-10μmol
2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
901231-49-0
10μmol
$69.0 2023-09-10
Life Chemicals
F3407-0831-1mg
2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
901231-49-0
1mg
$54.0 2023-09-10
Life Chemicals
F3407-0831-3mg
2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
901231-49-0
3mg
$63.0 2023-09-10
Life Chemicals
F3407-0831-2mg
2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
901231-49-0
2mg
$59.0 2023-09-10
Life Chemicals
F3407-0831-20μmol
2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
901231-49-0
20μmol
$79.0 2023-09-10
Life Chemicals
F3407-0831-5mg
2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
901231-49-0
5mg
$69.0 2023-09-10
Life Chemicals
F3407-0831-20mg
2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
901231-49-0
20mg
$99.0 2023-09-10

2-{2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide 関連文献

2-{2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}-N-(oxolan-2-yl)methylacetamideに関する追加情報

Introduction to 2-{2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide and Its Applications in Modern Chemical Biology

Chemical compounds play a pivotal role in the advancement of pharmaceutical sciences, particularly in the development of innovative therapeutic agents. One such compound, identified by the CAS number 901231-49-0, is named 2-{2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide. This compound has garnered significant attention due to its unique structural features and potential applications in medicinal chemistry and drug discovery. The intricate molecular architecture of this compound, characterized by a combination of aromatic rings, heterocyclic sulfanyl groups, and acetylamide functionalities, makes it a promising candidate for further exploration in chemical biology.

The< strong>1H-imidazol-4-ylsulfanyl moiety is a key structural component that contributes to the compound's reactivity and binding properties. This group has been extensively studied for its ability to interact with biological targets, particularly enzymes and receptors involved in various metabolic pathways. Recent research has highlighted the importance of sulfanyl-containing compounds in modulating enzyme activity, which has implications for the development of novel therapeutic strategies against diseases such as cancer and inflammation.

In addition to its sulfanyl group, the< strong>3-methoxyphenyl and< strong>5-phenyl substituents in the molecule contribute to its overall pharmacological profile. These aromatic rings are known for their ability to enhance binding affinity and selectivity when interacting with biological targets. The presence of multiple phenyl groups also suggests potential for favorable pharmacokinetic properties, including improved solubility and bioavailability.

The< strong>N-(oxolan-2-yl)methylacetamide moiety further enhances the compound's complexity and functionality. This group is commonly found in pharmaceutical agents due to its ability to form stable interactions with biological targets through hydrogen bonding. The oxolan ring, a five-membered oxygen-containing heterocycle, adds another layer of structural diversity, which can be exploited to optimize drug-like properties such as metabolic stability and cell permeability.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and interactions of this compound with biological targets with high accuracy. Molecular docking studies have revealed that< strong>2-{2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide can effectively bind to several key enzymes involved in disease pathways. For instance, preliminary studies suggest that this compound may interact with kinases and phosphodiesterases, which are critical targets in cancer therapy.

The potential applications of this compound extend beyond oncology. Researchers are exploring its utility in treating inflammatory diseases by targeting inflammatory cytokine pathways. The sulfanyl group's ability to modulate redox signaling has also been investigated as a means to develop novel anti-inflammatory agents. These findings underscore the versatility of< strong>901231-49-0-based compounds in addressing multiple therapeutic challenges.

In vitro studies have demonstrated promising results regarding the biological activity of< strong>2-{2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}-N-(oxolan-2-yl)methylacetamide. Specifically, it has shown inhibitory effects on certain enzymes at submicromolar concentrations, indicating high potency. These findings are supported by structural analysis, which highlights key interactions between the compound and its target enzymes. Such interactions are crucial for understanding the mechanism of action and optimizing drug design.

The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves strategic functional group transformations, including sulfanylation reactions and acetylamide formation. Advanced synthetic techniques have been employed to ensure high yield and purity, making it suitable for further preclinical development.

The pharmacokinetic profile of< strong>901231-49-0-based compounds is another area of active research. Studies have indicated that these compounds exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties. This is particularly important for developing drugs that can be administered orally or through other non-invasive routes. Additionally, the low toxicity observed in preliminary animal studies suggests that this class of compounds may be well-tolerated by patients.

The development of novel drug candidates often involves iterative optimization processes based on structure/activity relationships (SAR). By modifying specific functional groups within the molecule, researchers can fine-tune its pharmacological properties. For example, altering the< strong>3-methoxyphenyl substituent may enhance binding affinity or selectivity for a particular target enzyme.

The role of computational modeling in drug discovery cannot be overstated. Advanced software tools allow researchers to simulate molecular interactions at an atomic level, providing insights into how modifications might affect biological activity. These simulations have been instrumental in guiding synthetic efforts towards more effective drug candidates.

In conclusion,< strong>901231-49-0, specifically identified as2-{2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-y lsulfanyl}-N-(oxolan -2 -y l)methylacetamide, represents a promising avenue for therapeutic intervention across multiple disease areas. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development in chemical biology and pharmaceutical sciences.

おすすめ記事

推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
https://senfeida.en.made-in-china.com/
Suzhou Senfeida Chemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
https://www.jx-pharm.com/index.html
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.